Home > Products > Screening Compounds P119969 > Oxyphenbutazone-d9
Oxyphenbutazone-d9 - 1189693-23-9

Oxyphenbutazone-d9

Catalog Number: EVT-1441932
CAS Number: 1189693-23-9
Molecular Formula: C19H20N2O3
Molecular Weight: 333.435
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labeled Oxyphenbutazone. Anti-inflammatory.

Overview

Oxyphenbutazone-d9 is a deuterated derivative of oxyphenbutazone, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). The primary modification in oxyphenbutazone-d9 involves the substitution of hydrogen atoms in the n-butyl group with deuterium isotopes. This alteration enhances the compound's utility in scientific research, particularly in pharmacokinetics and metabolic studies, as deuterium provides unique insights into molecular behavior in biological systems. Oxyphenbutazone itself is known for its anti-inflammatory properties and is often used to treat conditions like arthritis and gout .

Source and Classification

Oxyphenbutazone-d9 is synthesized from its parent compound, oxyphenbutazone, which has the chemical formula C19H20N2O3. The deuterated version is identified by the CAS number 1189693-23-9. As a nonsteroidal anti-inflammatory drug, it falls under the classification of analgesics and anti-inflammatory agents, making it relevant for both clinical and research applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of oxyphenbutazone-d9 involves the introduction of deuterium into the structure of oxyphenbutazone. This process typically includes:

  1. Deuteration: The replacement of hydrogen atoms with deuterium isotopes, primarily targeting the n-butyl group of oxyphenbutazone.
  2. Reagents: Specialized reagents are required for this transformation, which may include deuterated solvents or catalysts that facilitate the incorporation of deuterium.
  3. Laboratory Conditions: The synthesis is performed under controlled laboratory conditions to ensure purity and yield, often requiring advanced techniques such as chromatography for separation and analysis .
Molecular Structure Analysis

Structure and Data

The molecular structure of oxyphenbutazone-d9 retains the core framework of oxyphenbutazone but features deuterium atoms in place of some hydrogen atoms. The structural formula can be represented as follows:

  • Chemical Formula: C19H11D9N2O3
  • Molecular Weight: The presence of deuterium increases the molecular weight slightly compared to the non-deuterated form.

The structural modifications allow for enhanced tracking during metabolic studies, providing insights into the drug's pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

Oxyphenbutazone-d9 undergoes similar chemical reactions as its parent compound, including:

  • Oxidation: It can be oxidized to form various degradation products using agents like hydrogen peroxide.
  • Reduction: Although less common, reduction reactions can occur under specific conditions.
  • Substitution Reactions: Particularly involving the hydroxyl group on the phenyl ring, where halogenating agents or nucleophiles may be employed.
  • Hydrolysis: Acid hydrolysis leads to the formation of N-4-hydroxyphenyl-N’-phenylhydrazine, which can rearrange to produce 2,4’-diamino-5-hydroxybiphenyl .
Mechanism of Action

The mechanism of action for oxyphenbutazone-d9 mirrors that of oxyphenbutazone itself. It primarily exerts its effects through:

  • Inhibition of Cyclooxygenase Enzymes: By inhibiting cyclooxygenase-1 and cyclooxygenase-2 enzymes, it reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Modulation of Immune Responses: The compound may also influence immune cell activity, contributing to its anti-inflammatory effects.

The deuterated form allows researchers to study these mechanisms more precisely due to its unique isotopic labeling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxyphenbutazone-d9 exhibits physical and chemical properties similar to those of oxyphenbutazone but with notable differences due to deuteration:

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary.
  • Stability: Enhanced stability in biological systems due to deuterium substitution.

These properties make it a valuable tool in research settings where tracking drug metabolism is crucial .

Applications

Scientific Uses

Oxyphenbutazone-d9 has several significant applications in scientific research:

  • Pharmacokinetics Studies: Used extensively to understand how drugs are absorbed, distributed, metabolized, and excreted in biological systems.
  • Metabolic Pathway Analysis: Assists researchers in elucidating the metabolic pathways involving oxyphenbutazone.
  • Analytical Chemistry: Serves as a standard in analytical methods for drug testing and quality control within pharmaceutical industries.

These applications underscore its importance not only in understanding existing drugs but also in developing new therapeutic agents .

Structural Characterization of Oxyphenbutazone-d9

Molecular Architecture: Deuteration Patterns in the Butyl-d9 Side Chain

Oxyphenbutazone-d9 (CAS 1189693-23-9) is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, featuring strategic deuteration at the n-butyl side chain. Its molecular formula is C₁₉H₁₁D₉N₂O₃, with a molecular weight of 333.43 g/mol—9 atomic mass units (amu) higher than the non-deuterated form (324.4 g/mol). The "d9" designation indicates complete replacement of all nine hydrogen atoms in the butyl moiety (–CH₂–CH₂–CH₂–CH₃) with deuterium (²H or D), resulting in a –CD₂–CD₂–CD₂–CD₃ group [1] [7]. This modification occurs at the C4 position of the pyrazolidinedione core, leaving the phenyl, p-hydroxyphenyl, and carbonyl groups unchanged [5] [8]. The deuteration pattern minimizes metabolic cleavage at the butyl chain while preserving the parent compound's steric and electronic properties [3] [7].

Table 1: Atomic Sites of Deuteration in Oxyphenbutazone-d9

PositionChemical GroupHydrogen CountDeuteration Status
C4Butyl chain9Fully deuterated (d9)
C3/C5Carbonyl groups0Undeuterated
N1/N2Phenyl rings0Undeuterated
C7Phenolic –OH1Undeuterated

Comparative Analysis: Oxyphenbutazone-d9 vs. Non-Deuterated Oxyphenbutazone

Structurally, oxyphenbutazone-d9 and its non-deuterated counterpart (CAS 129-20-4) share identical core pharmacophores: a 1,2-diphenylpyrazolidine-3,5-dione scaffold with a p-hydroxyl group on one phenyl ring. The critical divergence lies in the aliphatic butyl group at C4. While non-deuterated oxyphenbutazone has a flexible –CH₂CH₂CH₂CH₃ side chain, the d9 variant features a rigid –CD₂CD₂CD₂CD₃ group [5] [10]. This isotopic substitution minimally affects electronic distribution but significantly alters vibrational and rotational energies. The 9 amu mass difference (333.43 vs. 324.4 g/mol) is readily discernible via mass spectrometry [3] [8]. Pharmacokinetically, deuterium reduces the rate of CYP450-mediated hydroxylation at the butyl chain, thereby extending the half-life in tracer studies [3] [7].

Table 2: Key Structural and Functional Comparisons

PropertyOxyphenbutazone-d9Non-Deuterated Oxyphenbutazone
Molecular FormulaC₁₉H₁₁D₉N₂O₃C₁₉H₂₀N₂O₃
Molecular Weight (g/mol)333.43324.4
Butyl Chain Configuration–CD₂–CD₂–CD₂–CD₃–CH₂–CH₂–CH₂–CH₃
Primary Metabolic VulnerabilityLow (C–D bonds resist cleavage)High (C–H bonds prone to oxidation)
Primary Research UseMetabolic tracer, NMR internal standardPharmacological reference

Spectroscopic Profiling: NMR and Mass Spectrometry for Structural Confirmation

NMR Spectroscopy

¹H NMR analysis in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) reveals distinct signatures:

  • Deuterium-Induced Absence: Protons in the butyl chain (–CH₂–CH₂–CH₂–CH₃) vanish, confirming deuteration.
  • Aromatic Resonances: Phenyl ring protons appear at δ 7.2–7.8 ppm, while p-hydroxyphenyl signals resonate at δ 6.8–7.1 ppm.
  • Phenolic –OH: A singlet at δ 9.5–10.0 ppm, exchangeable with D₂O [9].¹³C NMR shows characteristic shifts:
  • CD₂ Groups: Quadrupolar splitting at δ 22–33 ppm.
  • CD₃: A distinct triplet at δ 14 ppm due to deuterium coupling (²Jₖ = 19 Hz) [6] [9].Heteronuclear Single Quantum Coherence (HSQC) NMR maps C–D correlations, validating deuterium positions [6].

Mass Spectrometry

Electrospray Ionization (ESI-MS) exhibits diagnostic fragmentation:

  • Molecular Ion: [M+H]⁺ at m/z 334.437.
  • Signature Fragments:
  • m/z 261.3 (loss of –CD₂CD₂CD₂CD₃)
  • m/z 120.1 (phenyldiazonium ion)Deuterium-specific clusters (m/z 334–342) distinguish d9 from d7/d8 impurities [3] [8]. High-resolution tandem MS (HRMS/MS) further confirms fragmentation pathways.

Table 3: Diagnostic Spectroscopic Signals for Oxyphenbutazone-d9

TechniqueKey SignalInterpretation
¹H NMRδ 6.8–7.8 ppm (multiplet)Aromatic ring protons
δ 9.5–10.0 ppm (singlet, D₂O-exchangeable)Phenolic –OH
¹³C NMRδ 14 ppm (triplet)Terminal CD₃ group
δ 22–33 ppm (multiplet)Methylene CD₂ groups
HRMS ([M+H]⁺)m/z 334.437Molecular ion with d9 labeling
HRMS/MS Fragmentm/z 261.3Cleavage of butyl-d9 side chain

Properties

CAS Number

1189693-23-9

Product Name

Oxyphenbutazone-d9

IUPAC Name

1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione

Molecular Formula

C19H20N2O3

Molecular Weight

333.435

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2

InChI Key

HFHZKZSRXITVMK-ZNZAITRCSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Synonyms

4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione; 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine; Butapirone-d9; Californit-d9; Crovaril-d9; p-Hydroxyphenylbutazone-d9; Visubutina-d9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.